
2-(3-Hydroxy-4-methoxypyridin-2-yl)-2-oxoacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Hydroxy-4-methoxypyridin-2-yl)-2-oxoacetic acid is a heterocyclic organic compound that features a pyridine ring substituted with hydroxy and methoxy groups, as well as an oxoacetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Hydroxy-4-methoxypyridin-2-yl)-2-oxoacetic acid typically involves the reaction of 3-hydroxy-4-methoxypyridine with oxalyl chloride to form the corresponding acyl chloride, which is then hydrolyzed to yield the target compound. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and the reactions are typically carried out at low temperatures to prevent decomposition of the intermediates.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, may be employed to minimize the environmental impact of the production process.
Types of Reactions:
Oxidation: The hydroxy group in the pyridine ring can undergo oxidation to form a ketone or aldehyde.
Reduction: The oxoacetic acid moiety can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or amines, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyridine derivatives.
科学的研究の応用
2-(3-Hydroxy-4-methoxypyridin-2-yl)-2-oxoacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets, such as enzymes and receptors.
Industry: The compound can be used in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 2-(3-Hydroxy-4-methoxypyridin-2-yl)-2-oxoacetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy and methoxy groups in the pyridine ring can form hydrogen bonds with amino acid residues in the active site of enzymes, thereby modulating their activity. The oxoacetic acid moiety can also interact with metal ions in the active site, further influencing the enzyme’s function. These interactions can lead to changes in the enzyme’s conformation and activity, ultimately affecting the biological pathway in which the enzyme is involved.
類似化合物との比較
3-Hydroxy-4-methoxypyridine: Lacks the oxoacetic acid moiety but shares the pyridine ring with hydroxy and methoxy groups.
2-Oxoacetic acid: Lacks the pyridine ring but shares the oxoacetic acid moiety.
4-Methoxypyridine-2-carboxylic acid: Contains a pyridine ring with a methoxy group and a carboxylic acid moiety.
Uniqueness: 2-(3-Hydroxy-4-methoxypyridin-2-yl)-2-oxoacetic acid is unique due to the presence of both the hydroxy and methoxy groups on the pyridine ring, as well as the oxoacetic acid moiety. This combination of functional groups allows for a wide range of chemical reactions and interactions with biological targets, making it a versatile compound for various applications.
特性
分子式 |
C8H7NO5 |
|---|---|
分子量 |
197.14 g/mol |
IUPAC名 |
2-(3-hydroxy-4-methoxypyridin-2-yl)-2-oxoacetic acid |
InChI |
InChI=1S/C8H7NO5/c1-14-4-2-3-9-5(6(4)10)7(11)8(12)13/h2-3,10H,1H3,(H,12,13) |
InChIキー |
BREUDQWKOJKJDF-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=NC=C1)C(=O)C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3'-(9H-Carbazol-9-yl)-[1,1'-biphenyl]-4-amine](/img/structure/B13655927.png)
![7-Chloro-3-iodo-5-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13655933.png)
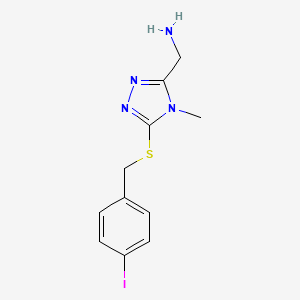
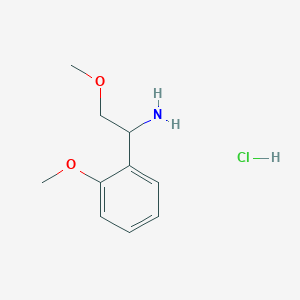
![3-(4-Fluoropyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13655948.png)
![6-(Bromomethyl)thieno[2,3-d]pyrimidine](/img/structure/B13655956.png)
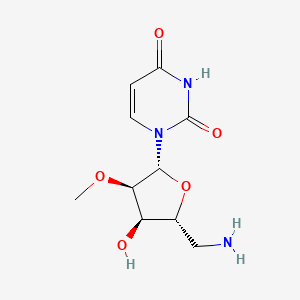
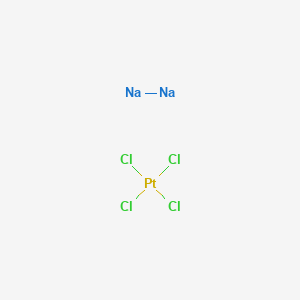
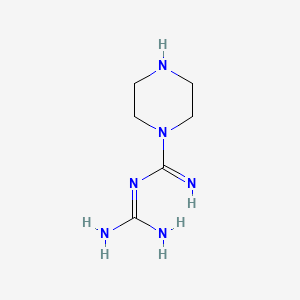
![2-Amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B13655984.png)
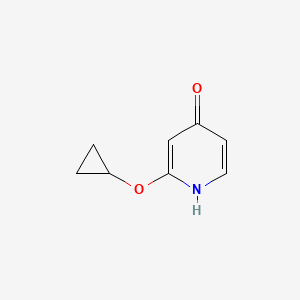
![Sodium;3-[[4-[[2-carboxy-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-en-3-yl]sulfanyl]pyrrolidine-2-carbonyl]amino]benzoate](/img/structure/B13655986.png)

